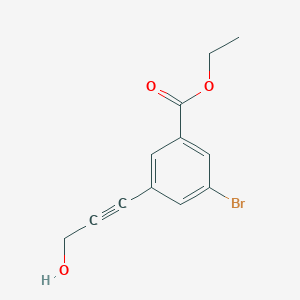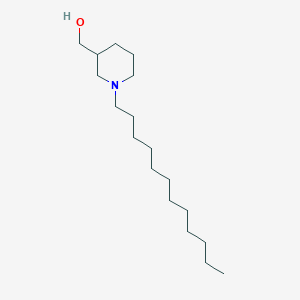
(1-Dodecylpiperidin-3-YL)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Dodecylpiperidin-3-YL)methanol is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing one nitrogen atom, and the dodecyl group is a long-chain alkyl group with twelve carbon atoms The methanol group is attached to the third position of the piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Dodecylpiperidin-3-YL)methanol typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Dodecyl Group: The dodecyl group can be introduced via alkylation reactions using dodecyl halides.
Attachment of Methanol Group: The methanol group can be introduced through reduction reactions involving appropriate intermediates.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
(1-Dodecylpiperidin-3-YL)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperidine ring.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: It could be explored for its potential therapeutic properties.
Industry: It may be used in the production of materials with specific properties, such as surfactants or lubricants.
作用機序
The mechanism of action of (1-Dodecylpiperidin-3-YL)methanol would depend on its specific applications. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular pathways involved would need to be elucidated through detailed biochemical studies.
類似化合物との比較
Similar Compounds
(1-Dodecylpiperidin-4-YL)methanol: Similar structure but with the methanol group attached to the fourth position of the piperidine ring.
(1-Dodecylpiperidin-3-YL)ethanol: Similar structure but with an ethanol group instead of a methanol group.
Uniqueness
(1-Dodecylpiperidin-3-YL)methanol is unique due to the specific positioning of the methanol group on the piperidine ring and the presence of the long dodecyl chain. These structural features may confer unique chemical and biological properties, making it distinct from other similar compounds.
特性
CAS番号 |
189511-26-0 |
|---|---|
分子式 |
C18H37NO |
分子量 |
283.5 g/mol |
IUPAC名 |
(1-dodecylpiperidin-3-yl)methanol |
InChI |
InChI=1S/C18H37NO/c1-2-3-4-5-6-7-8-9-10-11-14-19-15-12-13-18(16-19)17-20/h18,20H,2-17H2,1H3 |
InChIキー |
DHCXSZBBYGQAOD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCN1CCCC(C1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


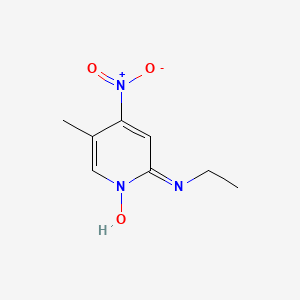
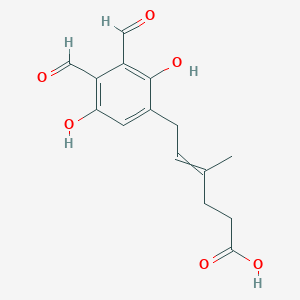
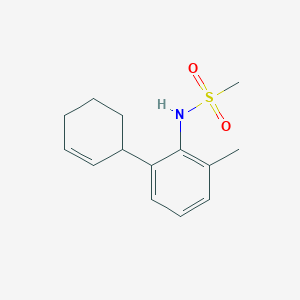

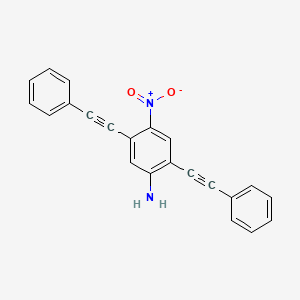
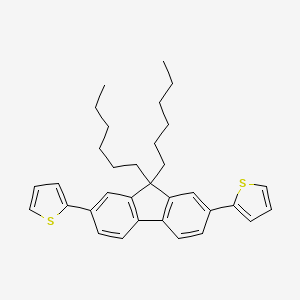
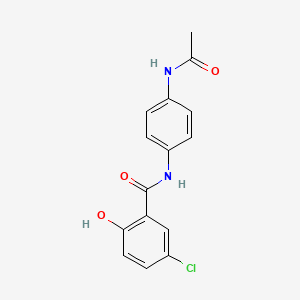
![1-[4-(Dimethylamino)phenyl]-2-(4-methoxyphenyl)ethane-1,2-dione](/img/structure/B14257706.png)

![1-[4-Methoxy-2-(2-methoxyethenyl)phenyl]pyrene](/img/structure/B14257711.png)
![9-{[(2,6-Dimethylheptan-4-yl)oxy]methyl}nonadecane](/img/structure/B14257713.png)
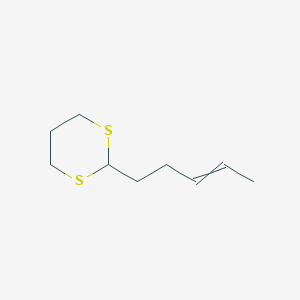
![4-butyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine](/img/structure/B14257716.png)
